REACTION_CXSMILES
|
Br.BrBr.Br[C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[N:11]=[C:10]([O:15][CH2:16][CH3:17])[C:9](C(=O)C)=[C:8]2[O:21][CH3:22].[N-:23]=[N+:24]=[N-:25].[Na+].[C:27](OCC)(=[O:29])[CH3:28]>CCCCCC.O.CN(C)C=O.C(O)(=O)C.CCOCC>[N:23]([CH2:28][C:27]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[N:11]=[C:10]([O:15][CH2:16][CH3:17])[CH:9]=[C:8]2[O:21][CH3:22])=[O:29])=[N+:24]=[N-:25] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
21 mmol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
6-bromo-acetyl-2-ethoxy-4-methoxy quinoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=C(C(=NC2=CC1)OCC)C(C)=O)OC
|
Name
|
|
Quantity
|
30 mmol
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 1 hour at 22° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
STIRRING
|
Details
|
the residue stirred with 150 ml
|
Type
|
EXTRACTION
|
Details
|
The aqueous suspension was extracted with 3×200 mls
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of CHCl3 and after drying
|
Type
|
CUSTOM
|
Details
|
evaporation of the organic extracts
|
Type
|
CUSTOM
|
Details
|
there was obtained 6.57 gm
|
Type
|
DISSOLUTION
|
Details
|
This material was dissolved in 150 ml
|
Type
|
WAIT
|
Details
|
The solution temperature rose from 22° C. to 35° C. and after 105 minutes
|
Duration
|
105 min
|
Type
|
CUSTOM
|
Details
|
had fallen back to 25° C
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with 1500 ml
|
Type
|
EXTRACTION
|
Details
|
of water and extracted with 3×300 ml
|
Type
|
WASH
|
Details
|
After washing the organic extracts with water (3×200 ml.)
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
evaporation
|
Type
|
CUSTOM
|
Details
|
there was obtained 5.95 gm
|
Type
|
DISSOLUTION
|
Details
|
This was dissolved in 75 ml
|
Type
|
FILTRATION
|
Details
|
after refrigeration and filtration
|
Type
|
CUSTOM
|
Details
|
there was obtained 4.88 gm
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
N(=[N+]=[N-])CC(=O)C=1C=C2C(=CC(=NC2=CC1)OCC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |